1-(4-Iodophenyl)-6-oxopyridine-3-carboxylic acid
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Overview
Description
Molecular Structure Analysis
The molecular structure of “1-(4-Iodophenyl)-6-oxopyridine-3-carboxylic acid” would likely be complex due to the presence of multiple functional groups. The iodophenyl group would contribute to the molecule’s weight and could impact its reactivity .
Chemical Reactions Analysis
The chemical reactions involving “this compound” would likely depend on the specific conditions and reactants present. For example, iodophenyl compounds can participate in various reactions, including oxidation and coupling reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. For example, the presence of an iodophenyl group could impact its solubility, reactivity, and other properties .
Scientific Research Applications
Lanthanide-Organic Frameworks
Research by Liu et al. (2009) has highlighted the synthesis of novel lanthanide-organic coordination polymeric networks using derivatives of 6-oxopyridine-3-carboxylic acid. These frameworks are constructed under hydrothermal conditions and exhibit unique topologies and magnetic properties. The study demonstrates the potential of 6-oxopyridine-3-carboxylic acid derivatives in developing new materials with interesting structural and functional characteristics (Liu et al., 2009).
Catalytic Oxidation
Uyanik et al. (2009) explored the use of iodine-based catalysts for the selective oxidation of alcohols to various carbonyl compounds, showcasing the reactivity and versatility of iodine derivatives in organic synthesis. While this study does not directly involve 1-(4-Iodophenyl)-6-oxopyridine-3-carboxylic acid, it underscores the broader utility of iodine compounds in catalytic processes, suggesting potential applications for iodophenyl-pyridine derivatives in similar reactions (Uyanik et al., 2009).
Metal-Organic Frameworks (MOFs)
Ghosh et al. (2004) investigated the reactivity of pyridine-tricarboxylic acid toward Zn(II) salts, leading to the formation of coordination polymers and discrete metallomacrocycle structures. This study illustrates the potential of pyridine-carboxylic acid derivatives in constructing MOFs and other complex structures, which could be applicable to the iodophenyl variant for creating materials with specific properties (Ghosh et al., 2004).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-iodophenyl)-6-oxopyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8INO3/c13-9-2-4-10(5-3-9)14-7-8(12(16)17)1-6-11(14)15/h1-7H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXIIVSDRKPQCIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C=CC2=O)C(=O)O)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1281685-24-2 |
Source
|
Record name | 1-(4-iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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